2-(Cyclopropylsulfonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylsulfonyl)benzonitrile is an organic compound that belongs to the class of benzonitriles. This compound is characterized by the presence of a cyclopropylsulfonyl group attached to the benzene ring, along with a nitrile functional group. It is a versatile chemical that finds applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylsulfonyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-bromobenzonitrile with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylsulfonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions on the benzene ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
2-(Cyclopropylsulfonyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylsulfonyl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The cyclopropylsulfonyl group can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.
2-(Methylsulfonyl)benzonitrile: Similar structure but with a methylsulfonyl group instead of a cyclopropylsulfonyl group.
2-(Ethylsulfonyl)benzonitrile: Contains an ethylsulfonyl group instead of a cyclopropylsulfonyl group.
Uniqueness
2-(Cyclopropylsulfonyl)benzonitrile is unique due to the presence of the cyclopropylsulfonyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
918810-20-5 |
---|---|
Molecular Formula |
C10H9NO2S |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
2-cyclopropylsulfonylbenzonitrile |
InChI |
InChI=1S/C10H9NO2S/c11-7-8-3-1-2-4-10(8)14(12,13)9-5-6-9/h1-4,9H,5-6H2 |
InChI Key |
NULAPCGRFADWPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC=CC=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.